PD 123319 vs. PD 123177: Functional Opposition in Central Thirst Responses Despite Structural Similarity
PD 123319 and its close structural analog, PD 123177 (differing only by a dimethyl group), exhibit opposite functional effects in an in vivo model of central thirst response. PD 123319 (80 μg) inhibited angiotensin II-induced water intake, whereas PD 123177 (80 μg) enhanced it [1]. This functional divergence, not predicted by binding assays, is critical for experimental design [2].
| Evidence Dimension | In vivo functional effect on i.c.v. angiotensin II-induced water intake |
|---|---|
| Target Compound Data | Inhibition of drinking response |
| Comparator Or Baseline | PD 123177 (80 μg): Enhancement of drinking response |
| Quantified Difference | Opposite direction of effect (inhibition vs. enhancement) |
| Conditions | Conscious male Long Evans rats; i.c.v. administration of 80 μg antagonist prior to angiotensin II challenge |
Why This Matters
This demonstrates that structural analogs of PD 123319 are not functionally interchangeable, mandating the use of PD 123319 for studies where AT2R blockade is expected to inhibit central angiotensin II responses.
- [1] Widdop, R. E., Gardiner, S. M., Kemp, P. A., & Bennett, T. (1993). Differential blockade of central effects of angiotensin II by AT2- receptor antagonists. The American Journal of Physiology, 265(1 Pt 2), H226–H231. View Source
- [2] Widdop, R. E., Gardiner, S. M., Kemp, P. A., & Bennett, T. (1994). Effects of angiotensin II AT1- or AT2-receptor antagonists on drinking evoked by angiotensin II or water deprivation in rats. Brain Research, 648(1), 46–52. View Source
